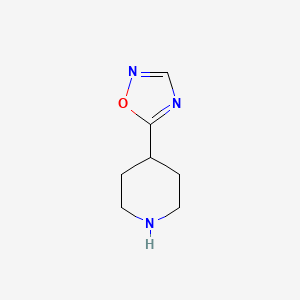

4-(1,2,4-Oxadiazol-5-YL)piperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYBBCQYORLQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696888 | |

| Record name | 4-(1,2,4-Oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247631-90-8 | |

| Record name | 4-(1,2,4-Oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Primary Research Applications for 4 1,2,4 Oxadiazol 5 Yl Piperidine Derivatives

Established Synthetic Routes to the 1,2,4-Oxadiazole Core

The formation of the 1,2,4-oxadiazole heterocycle is a critical step in the synthesis of the title compound. Various methods have been developed, with the most common routes relying on the cyclization of O-acylated amidoxime (B1450833) intermediates.

A predominant and reliable method for constructing the 1,2,4-oxadiazole ring involves a two-step process starting from an amidoxime and a carboxylic acid. nih.gov The first step is the O-acylation of the amidoxime with a carboxylic acid to form an O-acylamidoxime intermediate. nih.govmdpi.com This reaction is analogous to standard amide bond formation and can be facilitated by a variety of common coupling agents. mdpi.com

The precursor, piperidine-4-carboxamidoxime, is typically synthesized from the corresponding piperidine-4-carbonitrile by reaction with hydroxylamine (B1172632). nih.gov This amidoxime is then coupled with a desired carboxylic acid. The subsequent step is a cyclodehydration of the O-acylamidoxime intermediate, often achieved by heating, to yield the final 3,5-disubstituted 1,2,4-oxadiazole. nih.gov One-pot procedures have also been developed where the coupling, cyclization, and dehydration occur in a single reaction vessel, improving efficiency. nih.gov

Key reagents used to facilitate the coupling and cyclization are outlined in the table below.

| Coupling Agent / System | Reagents | Key Features |

| Carbodiimide-based | EDC·HCl, HOBt | A common method involving the activation of the carboxylic acid, followed by reaction with the amidoxime and subsequent heating to induce cyclization. nih.gov |

| Carbonyldiimidazole (CDI) | CDI, DIPEA | CDI serves as an effective activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. mdpi.comipbcams.ac.cn |

| Triazine-based | CDMT, NMM | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of N-methylmorpholine (NMM) is used for triazine-based coupling. ipbcams.ac.cn |

| Superbase Medium | NaOH/DMSO | A one-pot synthesis can be achieved at room temperature from amidoximes and carboxylic acid esters in a superbase medium. nih.gov |

Beyond the standard amidoxime-acid coupling, several other principles guide the construction of the 1,2,4-oxadiazole ring. These methods offer alternative pathways that can accommodate various functional groups and reaction conditions.

One-Pot Syntheses : Efficient one-pot methods have been developed that start from amidoximes and react them with aldehydes or esters in the presence of a base, such as NaOH or K₂CO₃ in a solvent like DMSO. mdpi.comnih.gov These methods bypass the need to isolate the intermediate O-acylamidoxime, simplifying the synthetic workflow. mdpi.com

1,3-Dipolar Cycloaddition : This approach involves the reaction between a nitrile oxide and a nitrile. nih.gov While a fundamental method, it can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize. nih.govmdpi.com

Oxidative Cyclization : Newer methods involve the oxidative cyclization of starting materials. For instance, a copper-catalyzed cascade reaction of amidines and methylarenes can form 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.com Another approach is the cyclization of N-acylguanidines using an oxidant like phenyliodine(III) diacetate (PIDA). nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, sometimes using solid supports like silica (B1680970) gel or reagents like NH₄F/Al₂O₃. nih.govnih.gov

Derivatization at the Piperidine Nitrogen Moiety

Once the this compound core is synthesized, the secondary amine of the piperidine ring provides a reactive handle for extensive derivatization. This allows for the introduction of various substituents to modulate the compound's physicochemical properties.

A particularly significant class of derivatives is the this compound-1-carboxamides. These compounds have been identified as a novel chemical class of antiproliferative agents that act as tubulin inhibitors. nih.govnih.gov Their synthesis is typically achieved by reacting the this compound core with an appropriate isocyanate or by using a chloroformate to form a carbamoyl (B1232498) chloride intermediate which is then reacted with an amine. High-throughput screening has indicated that the 1-carboxamide (B11826670) fragment is a crucial part of the pharmacophore for this activity. nih.gov

Research findings for selected carboxamide derivatives are presented below.

| Compound | R Group (on Carboxamide Nitrogen) | Antiproliferative Activity (GI₅₀) |

| 1 | 2,4-Dichlorophenyl | Low micromolar range nih.gov |

| 2 | 4-Chlorophenyl | Low micromolar range nih.gov |

| 3 | 4-Methoxyphenyl | Low micromolar range nih.gov |

| 12a | 3-Chloro-4-fluorophenyl | 120 nM nih.gov |

The piperidine nitrogen can be readily functionalized with alkyl and benzyl (B1604629) groups through standard synthetic protocols.

N-Alkylation : The introduction of alkyl groups is often accomplished via sodium hydride-mediated alkylation using an appropriate alkyl halide, such as 2-bromoethyl methyl ether. nih.gov N-methylation can be achieved under basic conditions using an agent like iodomethane. ipbcams.ac.cn

N-Benzylation : Benzyl groups can be introduced by reacting the piperidine core with a substituted or unsubstituted benzyl halide (e.g., benzyl bromide) in the presence of a base. This strategy has been used to synthesize various N-benzylpiperidine derivatives of oxadiazoles. acs.org

In addition to carboxamides, a broad range of other derivatives can be synthesized by targeting the piperidine nitrogen. However, in studies where this compound-1-carboxamides showed high antiproliferative potency, the corresponding N-acyl, N-alkyl, or N-sulfonyl derivatives were found to be significantly less active. nih.gov

The general synthetic strategies for these derivatives include:

N-Acylation : Reaction of the piperidine with an acyl chloride or acid anhydride (B1165640) in the presence of a base yields the corresponding N-acyl derivative.

N-Alkylation : As described previously, reaction with alkyl halides is a common method.

N-Sulfonylation : The formation of N-sulfonyl derivatives is achieved by reacting the piperidine with a sulfonyl chloride, such as 4-chlorophenylsulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. scielo.br

Modifications on the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a critical pharmacophore in many biologically active molecules. nih.govmdpi.com Its synthesis and subsequent modification are central to developing new derivatives of this compound. The primary methods for constructing the 1,2,4-oxadiazole ring involve the cyclization of amidoxime derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. nih.govpsu.edu

The C-3 position of the 1,2,4-oxadiazole ring offers a prime site for introducing structural diversity. Various alkyl, aryl, and heterocyclic groups have been incorporated at this position to modulate the biological activity of the resulting compounds.

One common strategy involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then acylated and cyclized to yield the 3-substituted-1,2,4-oxadiazole. google.com For instance, derivatives of 18βH-glycyrrhetinic acid bearing 3'-(alkyl/phenyl/pyridin-yl)-1',2',4'-oxadiazole moieties at the C-30 position have been synthesized through the condensation of the triterpenoid's carboxyl group with the corresponding amidoximes, followed by cyclization. mdpi.com

Research has demonstrated that the nature of the substituent at the C-3 position significantly influences the biological profile. For example, in a series of antiproliferative agents, the introduction of various aromatic groups at this position was found to be important for their activity. nih.gov The synthesis of 3-acetyl- and 3-benzoyl-1,2,4-oxadiazole derivatives has been achieved through a one-step reaction involving iron (III) nitrate. google.com Furthermore, a range of substituents including methyl, ethyl, propyl, and isopropyl groups have been successfully introduced at the C-3 position. google.com

The table below summarizes various substituents that have been incorporated at the C-3 position of the 1,2,4-oxadiazole ring in different studies.

| Substituent at C-3 | Compound Class/Core Structure | Reference |

| Methyl | 1,2,4-Oxadiazole derivatives | google.com |

| Phenyl | 1,2,4-Oxadiazole derivatives | evitachem.com |

| tert-Butyl | 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | nih.gov |

| Pyridin-2-yl | 18βH-Glycyrrhetinic acid derivatives | mdpi.com |

| Pyridin-3-yl | 18βH-Glycyrrhetinic acid derivatives | mdpi.com |

| Pyridin-4-yl | 18βH-Glycyrrhetinic acid derivatives | mdpi.com |

| 4-Phenoxyphenyl | 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol | nih.gov |

The strategic addition of other heterocyclic and aromatic systems to the this compound core has been a fruitful avenue for developing compounds with enhanced biological activities. This approach often aims to create hybrid molecules that can interact with multiple biological targets or improve pharmacokinetic properties.

The synthesis of such complex molecules typically involves multi-step reaction sequences. For example, the Ullmann-type reaction has been utilized to couple derivatized phenols to the core structure, expanding the aromatic portion of the molecule. nih.gov In another approach, a dual heterocyclic core was created by adding a second heterocyclic fragment to the this compound system, which has been successfully employed in designing novel bioactive molecules. nih.gov

The incorporation of a piperazine (B1678402) moiety is another common modification. For instance, novel phthalazine-piperazine-1,2,4-oxadiazole hybrids have been synthesized and evaluated for their anticancer activity. tandfonline.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing a piperazine linkage have been developed. acs.orgnih.gov The synthesis of these compounds often involves the reaction of a chloromethyl-substituted oxadiazole with a piperazine derivative. acs.org

Furthermore, the fusion of the 1,2,4-oxadiazole ring with other heterocyclic systems has been explored. For example, 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have been synthesized and shown to possess significant anticancer potency. nih.gov The introduction of a 1H-1,2,3-triazol-4-yl group at the 5-position of the 1,2,4-oxadiazole ring has also been reported to yield compounds with antimicrobial activity. mdpi.com

The following table provides examples of additional heterocyclic and aromatic systems that have been incorporated into the this compound framework.

| Incorporated Heterocycle/Aromatic System | Resulting Compound Class | Synthetic Approach | Reference |

| Phenoxy | 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol | Ullmann-type reaction | nih.gov |

| Phthalazine-piperazine | Phthalazine-piperazine-1,2,4-oxadiazole hybrids | Multi-step synthesis | tandfonline.com |

| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Multi-step synthesis | nih.gov |

| Piperazine | 1-[5-(4-methoxy-phenyl)- nih.govnih.govnbuv.gov.uaoxadiazol-2-yl]-piperazine derivatives | Reaction with chloromethyl-oxadiazole | acs.orgnih.gov |

| 1H-1,2,3-Triazole | 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives | Not specified | mdpi.com |

| Uracil | 5-(3-substituted-1,2,4-oxadiazol-5-yl)uracils | 1,3-Dipolar cycloaddition | nih.gov |

| Phenyl | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine (B13169607) | Cyclization of benzophenone (B1666685) hydrazide and nucleophilic alkylation | evitachem.com |

Biological Activity and Pharmacological Profiles of 4 1,2,4 Oxadiazol 5 Yl Piperidine Derivatives

Antiproliferative and Antitumor Activities

Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have demonstrated notable potential as antiproliferative agents, with activities observed across a range of human cancer cell lines.

Evaluation in Human Cancer Cell Lines (e.g., DU-145 Prostate Cancer, Leukemia, Breast Cancer, Lung Cancer)

A significant focus of research has been on this compound-1-carboxamides, which have shown potent antiproliferative activity against the DU-145 human prostate cancer cell line. biotech-asia.orgnih.gov High-throughput screening initially identified several carboxamide derivatives that inhibited DU-145 cell proliferation with GI50 values in the low micromolar range. biotech-asia.orgnih.gov Subsequent optimization of the lead compounds led to the development of derivatives with significantly enhanced potency, achieving GI50 values in the nanomolar range. biotech-asia.orgnih.gov For instance, the compound designated 12a was identified as a highly active agent with a GI50 of 120 nM against DU-145 cells. biotech-asia.orgnih.gov The antiproliferative action of this chemical class was also confirmed in a leukemia cell line, where treatment led to an increased number of mitotic cells, indicative of interference with cell division. biotech-asia.orgnih.govbenthamdirect.com

Further studies have unveiled the potential of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives in hepatocellular carcinoma (HCC). nih.gov A lead compound from this series, SL44 , was found to inhibit the proliferation of HCCLM3 cells with an IC50 value of 3.1 μM. nih.gov Other research into 3,5-disubstituted-1,2,4-oxadiazoles identified compounds with significant activity against both DU-145 prostate cancer and MDA-MB-231 breast cancer cell lines. mdpi.com

| Compound Class | Compound | Cell Line | Cancer Type | Activity (IC50/GI50) |

|---|---|---|---|---|

| Piperidine-1-carboxamide (B458993) | Hit Compound 1 | DU-145 | Prostate | 2.1 μM |

| Piperidine-1-carboxamide | Hit Compound 2 | DU-145 | Prostate | 1.5 μM |

| Piperidine-1-carboxamide | Optimized Compound 12a | DU-145 | Prostate | 120 nM |

| 5-(Piperidin-4-yl) derivative | SL44 | HCCLM3 | Hepatocellular Carcinoma | 3.1 μM |

| 3,5-disubstituted-1,2,4-oxadiazole | Compound 7i | DU-145 | Prostate | 9.3 μM |

| 1,3,4-thiadiazole (B1197879) analogue | Compound 16 | MDA-MB-231 | Breast | 9.2 μM |

Differential Potency and Spectrum of Activity Across Various Tumor Cell Types

The antiproliferative potency of this compound derivatives is highly dependent on their structural features, leading to differential activity across various cancer cell types. Structure-activity relationship (SAR) studies on the piperidine-1-carboxamide series revealed that the nature of the terminal substituents significantly influences potency against DU-145 prostate cancer cells. biotech-asia.org It was determined that the 1-carboxamide (B11826670) fragment is a crucial component of the pharmacophore, as other N-acyl, N-alkyl, or N-sulfonyl derivatives showed no detectable activity at similar concentrations. biotech-asia.orgnih.gov

The spectrum of activity extends beyond prostate cancer. Derivatives have shown efficacy against leukemia, breast cancer, and hepatocellular carcinoma. biotech-asia.orgnih.govmdpi.com This indicates that while some compounds may exhibit high potency against a specific cell line like DU-145, others possess a broader spectrum of antitumor action. For example, while the piperidine-1-carboxamides were specifically optimized for prostate cancer cells, the 5-(piperidin-4-yl)-1,2,4-oxadiazole class was identified for its potential in treating liver cancer. biotech-asia.orgnih.gov This highlights the versatility of the core scaffold, which can be chemically modified to target different types of tumors with varying potencies.

Modulation of Specific Biological Pathways

Beyond their direct antiproliferative effects, these compounds modulate various biological pathways, leading to antifungal, antibacterial, and enzyme-inhibitory actions.

Antifungal Activities of Novel Derivatives

Novel 1,2,4-oxadiazole (B8745197) derivatives, including those incorporating the piperidine (B6355638) moiety, have been synthesized and evaluated for their antifungal properties, particularly against plant pathogenic fungi. nih.gov Research has shown that certain derivatives exhibit significant inhibitory activity against a range of fungi. For example, compounds have been tested against Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicumin, Botrytis cinerea, and Colletotrichum capsica.

One study identified a derivative, F15 , which demonstrated excellent antifungal activity against S. sclerotiorum with an EC50 value of 2.9 μg/mL. Another study highlighted compound 4f , which showed potent activity against several fungi, with EC50 values of 12.68 μg/mL against R. solani and 8.81 μg/mL against C. capsica. The mechanism for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration.

| Compound | Sclerotinia sclerotiorum (μg/mL) | Rhizoctonia solani (μg/mL) | Colletotrichum capsica (μg/mL) |

|---|---|---|---|

| F15 | 2.9 | - | - |

| 4f | - | 12.68 | 8.81 |

| 4q | - | 38.88 | 41.67 |

Antibacterial Properties Against Gram-Negative and Gram-Positive Bacteria

The 1,2,4-oxadiazole ring system, when combined with a piperidine moiety, has been explored for its antibacterial potential. Studies on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring have demonstrated strong antimicrobial activity. While much of the research on oxadiazole-piperidine hybrids focuses on the 1,3,4-oxadiazole (B1194373) isomer, the findings suggest that the combination of these heterocyclic rings is a promising strategy for developing new antibacterial agents. Derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The mechanism of action for some of these compounds may involve the inhibition of essential bacterial enzymes like DNA gyrase.

Enzyme Inhibitory Actions (e.g., α-Glucosidase, Lipoxygenase)

Derivatives of this compound have been shown to modulate the activity of several key enzymes, demonstrating their potential to intervene in various pathological processes.

α-Glucosidase Inhibition: The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several studies have shown that oxadiazole derivatives are potent inhibitors of this enzyme. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated, with one compound exhibiting a non-competitive inhibition mode and a Ki value of 4.36 ± 0.017 μM. Another study on oxadiazole benzohydrazones identified a compound with trihydroxy substitution that recorded an exceptionally high inhibition activity (IC50 = 2.64 ± 0.05 μM), making it significantly more potent than the standard drug acarbose (B1664774) (IC50 = 856.45 ± 5.60 μM).

Tubulin Inhibition: A key mechanism for the antiproliferative activity of this compound-1-carboxamides is the inhibition of tubulin polymerization. biotech-asia.orgnih.gov Biological activity profiling and biochemical assays confirmed that these compounds act as tubulin inhibitors. biotech-asia.orgnih.govbenthamdirect.com For example, the hit compound 2 from a screening campaign showed a tubulin inhibitor potential with an IC50 value of 3.0 ± 0.1 μM. nih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death in cancer cells.

Human Caseinolytic Protease P (HsClpP) Agonism: In a novel approach to cancer therapy, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives were identified as the first-in-class agonists of human caseinolytic protease P (HsClpP), an enzyme crucial for mitochondrial homeostasis. nih.gov The compound SL44 demonstrated potent HsClpP agonistic activity with an EC50 of 1.30 μM. nih.gov Activation of this protease in cancer cells induces the degradation of respiratory chain complex subunits, ultimately leading to apoptosis. nih.gov

| Compound Class | Compound | Target Enzyme | Action | Activity (IC50/EC50/Ki) |

|---|---|---|---|---|

| Oxadiazole Benzohydrazone | Compound 18 | α-Glucosidase | Inhibition | 2.64 ± 0.05 μM (IC50) |

| 1,3,4-Oxadiazole | Compound 23 | α-Glucosidase | Inhibition | 4.36 ± 0.017 μM (Ki) |

| Piperidine-1-carboxamide | Compound 2 | Tubulin | Inhibition | 3.0 ± 0.1 μM (IC50) |

| 5-(Piperidin-4-yl) derivative | SL44 | HsClpP | Agonism | 1.30 μM (EC50) |

Nuclear Receptor Modulation (e.g., Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR))

Derivatives of this compound have emerged as a significant chemotype for modulating nuclear receptors, particularly the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). mdpi.comunifr.ch Research has identified compounds with a 3,5-disubstituted 1,2,4-oxadiazole core as a new class of FXR antagonists. nih.gov FXR is a ligand-dependent transcription factor highly expressed in the liver, intestine, and kidneys, where it regulates bile acid homeostasis and governs lipid and glucose metabolism. nih.gov Antagonism of FXR is considered a potential therapeutic strategy for conditions like obstructive cholestasis and hypercholesterolemia. mdpi.com

In the exploration of this chemical space, a series of derivatives featuring a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core were synthesized and evaluated. mdpi.com This investigation led to the discovery of the first examples of nonsteroidal dual modulators for both FXR and PXR. mdpi.comnih.gov Specifically, certain compounds functionalized on the piperidine nitrogen with different alkyl or benzyl (B1604629) groups demonstrated FXR antagonistic activity while surprisingly also acting as PXR agonists. mdpi.com PXR is known as a xenobiotic sensor involved in metabolic pathways, including those for bile acids, lipids, and glucose, as well as inflammation. mdpi.com

In vitro pharmacological studies in HepG2 cells confirmed that these dual-modulator compounds could regulate genes targeted by both PXR and FXR, positioning them as promising leads for treating inflammatory disorders. mdpi.comunifr.chresearchgate.net For instance, compounds 3f and 13 , which both contain a piperidine ring, showed potent antagonistic activity against FXR, with IC50 values of 0.58 µM and 0.127 µM, respectively. nih.gov Further studies identified two specific 1,2,4-oxadiazole derivatives, 3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole and 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole , as potent PXR agonists and FXR antagonists. researchgate.net

| Compound | Target | Activity | Potency | Reference |

|---|---|---|---|---|

| Compound 3f | FXR | Antagonist | IC50 = 0.58 ± 0.27 µM | nih.gov |

| Compound 13 | FXR | Antagonist | IC50 = 0.127 ± 0.02 µM | nih.gov |

| 3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole | PXR | Agonist | EC50 = 6.4 ± 0.1 µM | researchgate.net |

| 3-(Naphthalen-2-yl)-5-(1-pentylpiperidin-4-yl)-1,2,4-oxadiazole | FXR | Antagonist | IC50 = 8.4 ± 2 µM | researchgate.net |

| 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | PXR | Agonist | EC50 = 7.5 ± 1 µM | researchgate.net |

| 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | FXR | Antagonist | IC50 = 4.4 ± 0.4 µM | researchgate.net |

Assessment of Anticonvulsant and Antidepressant Potential

The oxadiazole nucleus, often combined with a piperidine or piperazine (B1678402) ring, is a scaffold of significant interest for its potential effects on the central nervous system, including anticonvulsant and antidepressant activities. researchgate.netwu.ac.thnih.gov Research into related structures, such as 3-[5-(aryl- mdpi.comunifr.chnih.govoxadiazole-2-yl]-piperidine derivatives, has shown notable anticonvulsant effects in preclinical models. researchgate.net For example, certain compounds in this series displayed significant activity against pentylenetetrazole (scPTZ) induced seizures without causing disruptions in motor coordination, as assessed by the rotarod test. researchgate.net The proposed mechanism for this activity involves the inhibition of the GABA transporter 1 (GAT1), which leads to increased synaptic GABA levels. researchgate.net

In the context of antidepressant potential, various oxadiazole-piperidine and oxadiazole-piperazine hybrids have been investigated. nih.govnih.govnih.gov Studies on piperazine-clubbed oxadiazole derivatives identified potent monoamine oxidase-A (MAO-A) inhibitors. nih.gov Compounds 5f and 5g from one such series were found to be the most potent MAO-A inhibitors with IC50 values of 0.96 µM and 0.81 µM, respectively. nih.gov In vivo studies using the tail suspension test (TST) confirmed that these compounds possessed significant antidepressant-like activity, reducing immobility time in mice. nih.govresearchgate.net Other research on 1,3,4-oxadiazole derivatives has also demonstrated antidepressant potential in both forced swimming and tail suspension test models. bdpsjournal.orgtheaspd.com

| Compound | Target | Activity | Potency (IC50) | In Vivo Model | Reference |

|---|---|---|---|---|---|

| Compound 5f | MAO-A | Inhibitor | 0.96 ± 0.04 µM | Tail Suspension Test (TST) | nih.gov |

| Compound 5g | MAO-A | Inhibitor | 0.81 ± 0.03 µM | Tail Suspension Test (TST) | nih.gov |

Anti-inflammatory Properties

The 1,2,4-oxadiazole scaffold has been investigated for its anti-inflammatory properties, with some mechanisms linked to the modulation of nuclear receptors and key inflammatory pathways. As previously noted, this compound derivatives that act as dual FXR antagonists and PXR agonists are considered promising leads for treating inflammatory disorders. unifr.chnih.govresearchgate.net

Separately, a novel series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were synthesized and evaluated for multifunctional properties, including anti-neuroinflammatory effects. nih.gov One compound from this series, f9 , showed potent anti-neuroinflammatory activity by inhibiting the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) with IC50 values of 0.67 µM, 1.61 µM, and 4.15 µM, respectively. nih.gov Mechanistic studies indicated that this representative compound blocks the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.govresearchgate.net

Neuroprotective Investigations

The neuroprotective potential of compounds containing the 1,2,4-oxadiazole ring is an active area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net A series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were assessed as multifunctional agents for Alzheimer's treatment. nih.gov These evaluations showed that the derivatives possess neuroprotective properties and can inhibit the self-aggregation of amyloid-beta (Aβ) peptides. nih.gov Compound f9 , for instance, inhibited Aβ self-aggregation by over 50% and also exhibited a 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging effect, indicating antioxidant activity that can protect against intracellular reactive oxygen species (ROS). nih.govresearchgate.net

In other studies, different oxadiazole-piperidine hybrids have been evaluated for neuroprotective effects. For example, N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives underwent neuroprotective estimation on SH-SY5Y human neuroblastoma cell lines. acs.org This cell line is a common model for assessing neurotoxicity and neuroprotection in vitro. nih.govacs.org

In Vitro Biological Activity Profiling Methodologies

High-Throughput Screening (HTS) Applications

High-Throughput Screening (HTS) has been a pivotal methodology in identifying the biological activities of this compound derivatives. HTS allows for the rapid assessment of large chemical libraries against specific biological targets. In one discovery program, HTS of available compound collections led to the identification of three closely related this compound carboxamides that inhibited the proliferation of DU-145 prostate cancer cells with GI50 values in the low micromolar range. nih.gov This initial screening was crucial as it revealed that the 1-carboxamide fragment might be an essential part of the pharmacophore, given that over 100 other N-acyl, N-alkyl, or N-sulfonyl derivatives of the same core did not show detectable activity at a 2 µM concentration. nih.gov The efficiency of HTS is often supported by advanced synthesis methodologies, such as the use of continuous flow reactors to rapidly generate diverse libraries of 1,2,4-oxadiazole compounds for screening. rsc.org

Comparative Analysis of Biological Activity (e.g., NCI-60 Cell Line Screening and COMPARE Analysis)

Following initial identification through HTS, the biological profiles of promising compounds are often further characterized using standardized screening panels and comparative bioinformatic tools. The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a widely used platform for this purpose. cancer.gov Several classes of oxadiazole derivatives have been evaluated using this panel. researchgate.netmdpi.com

For the this compound-1-carboxamide series, screening against the NCI-60 panel was followed by analysis using the online COMPARE algorithm. nih.govnih.gov This algorithm compares the compound's pattern of activity (i.e., the differential growth inhibition across the 60 cell lines) with the patterns of thousands of known anticancer agents in the NCI database. nih.gov The COMPARE analysis for the this compound-1-carboxamides revealed a strong correlation with known tubulin inhibitors. nih.govnih.gov This finding suggested a mechanism of action that was subsequently confirmed through direct biochemical assays, demonstrating that these compounds indeed possess antitubulin activity. nih.gov This integrated approach of NCI-60 screening and COMPARE analysis is a powerful tool for elucidating the mechanism of action of novel bioactive compounds. nih.gov

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The biological effects of 4-(1,2,4-oxadiazol-5-YL)piperidine derivatives are attributed to their interaction with several key molecular targets. These interactions have been identified and validated through a combination of biochemical and cellular assays.

Tubulin Inhibition and Disruption of Microtubule Dynamics

A significant mechanism of action for certain this compound derivatives is the inhibition of tubulin polymerization, which disrupts the dynamic nature of microtubules. nih.govusc.edunih.gov This interference with microtubule function leads to cell cycle arrest and can induce apoptosis. mdpi.commdpi.comresearchgate.net

Biochemical assays using purified tubulin have directly confirmed the tubulin-inhibiting properties of this compound-1-carboxamides. nih.govusc.edunih.gov For instance, a hit compound from this series demonstrated a significant tubulin inhibitory potential with an IC50 value of 3.0 ± 0.1 μM. nih.gov However, this same compound showed weaker inhibition of colchicine (B1669291) binding compared to other known tubulin inhibitors. nih.gov Further structure-activity relationship (SAR) guided optimization led to the development of compound 12a , which exhibited even greater potency. nih.gov

Table 1: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | IC50 (μM) for Tubulin Inhibition | Reference |

|---|---|---|

| Hit Compound 2 | 3.0 ± 0.1 | nih.gov |

| 12a | Potent (exact value not specified) | nih.gov |

Treatment of cell lines with this compound-1-carboxamides has been shown to result in an increased number of cells arrested in the mitotic phase of the cell cycle. nih.govusc.edunih.gov This accumulation of mitotic cells is a direct cellular consequence of microtubule disruption. nih.govresearchgate.net The inability of the cell to form a proper mitotic spindle due to inhibited tubulin polymerization triggers the mitotic checkpoint, preventing the cell from proceeding to anaphase and cytokinesis. nih.gov

Kinase Inhibition Profiles

While tubulin is a primary target, some derivatives of the 4-(1,2,4-oxadiazole) scaffold have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cell signaling and proliferation. Although direct inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), Epidermal Growth Factor Receptor (EGFR), and v-Raf Murine Sarcoma Viral Oncogene Homolog B1 (BRAF) by this compound itself is not extensively documented in the provided context, related oxadiazole-containing compounds have shown activity against such kinases. For example, certain pyrazolo[3,4-d]pyrimidine derivatives incorporating an oxadiazole moiety have demonstrated inhibitory activity against EGFR. nih.gov This suggests the potential for developing this compound-based kinase inhibitors.

Inhibition of Transcriptional Repressors

The this compound scaffold has not been directly implicated as an inhibitor of the transcriptional repressor EthR in the provided search results.

Allosteric or Orthosteric Modulation of Nuclear Receptors

Derivatives of the this compound core structure have been identified as modulators of nuclear receptors, specifically the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). mdpi.comunifr.chnih.govdntb.gov.ua

Compounds featuring a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core have been synthesized and evaluated for their dual modulatory effects. mdpi.com Certain derivatives within this series have been identified as FXR antagonists and PXR agonists. mdpi.comunifr.chnih.govdntb.gov.ua For example, compounds 5 and 11 from one study were highlighted as the first nonsteroidal dual FXR/PXR modulators. mdpi.comnih.gov In cell-based assays using HepG2 cells, these compounds were shown to modulate genes regulated by both PXR and FXR. unifr.chnih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds to both FXR and PXR, providing a rational basis for their observed activities. mdpi.comunifr.chnih.gov Another study focusing on 3,5-disubstituted oxadiazole derivatives identified compounds 3f and 13 , which contain a piperidine (B6355638) ring, as potent FXR antagonists with IC50 values of 0.58 ± 0.27 μM and 0.127 ± 0.02 μM, respectively. nih.gov

Table 2: Modulation of Nuclear Receptors by this compound Derivatives

| Compound | Target Receptor | Activity | IC50 (μM) | Reference |

|---|---|---|---|---|

| 5 | FXR / PXR | Antagonist / Agonist | Not specified | mdpi.comnih.gov |

| 11 | FXR / PXR | Antagonist / Agonist | Not specified | mdpi.comnih.gov |

| 3f | FXR | Antagonist | 0.58 ± 0.27 | nih.gov |

| 13 | FXR | Antagonist | 0.127 ± 0.02 | nih.gov |

Cellular Pathway Perturbations

The primary mode of action for derivatives of this compound, specifically the this compound-1-carboxamides, is the inhibition of tubulin polymerization. researchgate.netacs.orgnih.govnih.gov Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with tubulin dynamics, these compounds trigger a cascade of cellular events that ultimately lead to cell death and the inhibition of proliferation.

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Derivatives of this compound have been shown to be potent inducers of apoptosis, primarily as a consequence of their tubulin-inhibiting properties. tandfonline.comyoutube.com The disruption of microtubule function during mitosis activates the spindle assembly checkpoint, which, if the damage is irreparable, directs the cell towards an apoptotic fate. youtube.com

While specific studies on the downstream apoptotic signaling of this compound are limited, the mechanisms for tubulin inhibitors are well-established and likely apply. These mechanisms include:

Mitochondrial Pathway Activation: Inhibition of tubulin polymerization can lead to the collapse of the mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS). researchgate.net This results in the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates the caspase cascade, leading to the execution of apoptosis.

Modulation of Apoptotic Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Tubulin inhibitors can modulate the expression of these proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis. For instance, some diketopiperazine derivatives, which also target tubulin, have been shown to increase the expression of Bax and cleaved PARP, a key substrate of executioner caspases. mdpi.com

Death Receptor Pathway Sensitization: Some evidence suggests that tubulin-depolymerizing agents can enhance apoptosis by stabilizing Death Receptor 5 (DR5). nih.gov This stabilization increases the cell surface expression of DR5, making cancer cells more susceptible to apoptosis induced by its ligand, TRAIL. nih.gov

A direct consequence of tubulin inhibition by this compound-1-carboxamides is the arrest of the cell cycle in the G2/M phase. researchgate.netacs.orgnih.govnih.gov Microtubules are critical for the formation of the mitotic spindle, which is necessary for the proper segregation of chromosomes during the M phase (mitosis). By preventing the polymerization of tubulin, these compounds disrupt the formation and function of the mitotic spindle. youtube.commdpi.com

This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation. mdpi.com The persistent arrest in the M phase is confirmed by the observation of an increased number of mitotic cells following treatment with this compound-1-carboxamides. researchgate.netacs.orgnih.govnih.gov

The G2/M arrest induced by tubulin inhibitors is often associated with changes in the levels and activity of key cell cycle regulatory proteins. For example, studies on other tubulin inhibitors have shown that G2/M arrest is accompanied by the activation of the cyclin B1-CDK1 (Cdc2) kinase, a critical driver of mitotic entry. nih.gov In some cellular contexts, the expression levels of Cyclin B1 are upregulated following treatment with tubulin inhibitors. nih.gov While these specific molecular markers have not been explicitly reported for this compound derivatives, it is the established mechanism for this class of compounds. nih.govmedchemexpress.com

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in several diseases, including cancer. While there is no direct evidence to date demonstrating that this compound derivatives inhibit the phosphorylation of GSK3β, the broader 1,2,4-oxadiazole (B8745197) scaffold has been successfully utilized to develop selective GSK-3β inhibitors.

For instance, a series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been identified as selective inhibitors of GSK-3β kinase. mdpi.com This indicates that the 1,2,4-oxadiazole ring system can be a key pharmacophoric element for targeting the ATP-binding site of GSK-3β. However, it is important to note that these potent GSK-3β inhibitors contain a piperazine (B1678402) core, not a piperidine core. Further research is required to determine if the this compound scaffold can be similarly optimized to achieve significant inhibition of GSK3β phosphorylation.

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) N-Substituents on Biological Potency

The piperidine ring, a common scaffold in many pharmaceuticals, offers a versatile point for chemical modification. In the context of 4-(1,2,4-Oxadiazol-5-YL)piperidine, the substituent at the nitrogen atom (N-substituent) has proven to be a key determinant of its biological potency.

Crucial Role of the 1-Carboxamide (B11826670) Moiety for Specific Activities

Initial high-throughput screening identified this compound carboxamides as potent inhibitors of DU-145 prostate cancer cell proliferation. nih.gov This early finding underscored the importance of the 1-carboxamide fragment, suggesting it is an essential component of the pharmacophore responsible for this antiproliferative activity. nih.gov Further investigation revealed that other derivatives, such as N-acyl, N-alkyl, or N-sulfonyl variations of the this compound core, were devoid of significant activity at similar concentrations. nih.gov This highlights the specific and crucial role of the carboxamide group in conferring the observed biological effects.

The necessity of a mono-substituted carboxamide moiety for antiproliferative activity was a significant SAR generalization. nih.gov Exhaustive substitution on the carboxamide nitrogen atom resulted in a marked decrease or complete loss of activity. nih.gov This suggests that a hydrogen atom on the carboxamide nitrogen is likely involved in a critical hydrogen bonding interaction with the biological target.

Influence of Terminal Fragments and Flexible Linkers on Potency

The nature of the group attached to the carboxamide nitrogen, referred to as the terminal fragment, and the linker connecting it to the core structure, significantly modulates the compound's potency. Studies have shown that an aromatic or heteroaromatic ring as the terminal fragment is essential for antiproliferative activity. nih.gov Compounds featuring aliphatic substituents in this position were found to be inactive. nih.gov

Benzylic-type groups were particularly favored, indicating that a certain degree of steric bulk and electronic properties provided by these aromatic systems are beneficial for activity. nih.gov The optimization of these terminal fragments, in conjunction with the core structure, led to a more than tenfold improvement in the potency of these compounds. nih.govnih.gov This demonstrates the synergistic effect of combining favorable structural features.

Effects of Diverse N-Functionalization on Ligand Efficacy

The exploration of diverse functionalities at the piperidine nitrogen has further refined the understanding of SAR for this class of compounds. The introduction of different piperidine side chains through various synthetic strategies, such as the Mannich reaction, has been employed to generate novel analogs. nih.gov These modifications aim to probe the chemical space around the piperidine core to enhance ligand efficacy and potentially modulate other properties like selectivity and pharmacokinetic profiles.

For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the introduction of piperazine (B1678402) and benzylamine (B48309) amides as "tails" was investigated to improve flexibility and hydrophilicity. nih.gov This approach aimed to enhance interactions with the target enzyme's active site, leading to improved activity and selectivity. nih.gov While not directly on the this compound core, these studies on related piperidine carboxamides provide valuable insights into how N-functionalization can be strategically used to optimize ligand efficacy.

Role of the 1,2,4-Oxadiazole (B8745197) Ring Substituents (C-3 and C-5)

Optimization and Characterization of Substituents at the C-3 Position

While the primary focus of many studies has been on the piperidine N-substituent, the substituent at the C-3 position of the 1,2,4-oxadiazole ring also plays a role in determining the compound's properties. For example, in a series of smoothened (Smo) antagonists, a quinolin-2-yl group at the C-3 position of a 1,2,4-oxadiazole linked to a piperazine was found to be a key feature for potent activity. nih.gov Although this example involves a piperazine instead of a piperidine, it highlights the importance of the C-3 substituent in defining the pharmacological profile. The nature of this substituent can influence factors such as binding affinity, selectivity, and metabolic stability.

Significance of the 4-Piperidinyl Attachment at the C-5 Position

The attachment of the piperidine ring at the C-5 position of the 1,2,4-oxadiazole is a defining feature of this chemical class. This linkage positions the piperidine moiety and its N-substituents in a specific spatial orientation relative to the oxadiazole ring, which is crucial for its interaction with the biological target. The discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a new class of human caseinolytic protease P (HsClpP) agonists further emphasizes the importance of this specific connectivity. nih.gov In these agonists, the 4-piperidinyl group serves as a critical anchor, with modifications on the piperidine nitrogen leading to potent compounds for potential cancer treatment. nih.gov

The planarity and shape of the molecule, influenced by the piperidine ring, can significantly affect potency. dndi.org For instance, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in some analog series, suggesting that a more rigid or planar conformation might be favorable for binding. dndi.org Conversely, replacing the piperidine with an acyclic analog resulted in a loss of activity, underscoring the importance of the cyclic constraint provided by the piperidine ring. dndi.org

Data Tables

Table 1: Antiproliferative Activity of this compound-1-carboxamides nih.gov

| Compound | R | GI₅₀ (μM) in DU-145 cells |

| 1 | 4-Fluorophenyl | 1.5 |

| 2 | 3,4-Dichlorophenyl | 1.2 |

| 3 | 2-Thienyl | 1.8 |

| 8a | H | >10 |

| 8b | Methyl | >10 |

| 8c | Benzyl (B1604629) | 0.8 |

| 8d | 4-Fluorobenzyl | 0.5 |

| 8e | Cyclohexylmethyl | >10 |

| 8g | 2-Phenylethyl | 0.6 |

| 8h | 3-Phenylpropyl | 0.4 |

| 8i | N,N-Dibenzyl | >10 |

| 8j | N-Methyl-N-benzyl | 5.2 |

Evaluation of Heterocyclic Ring System Contributions to Activity

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical or chemical properties, is a widely used technique in drug design. windows.netnih.gov For the this compound series, the 1,2,4-oxadiazole core has been a primary target for such modifications. The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are common bioisosteres for this purpose due to their comparable size, electronics, and ability to form hydrogen bonds. windows.netnih.gov

Studies have shown that replacing the 1,2,4-oxadiazole ring with its 1,3,4-oxadiazole regioisomer can lead to significant changes in biological activity. rsc.org In one study focusing on cannabinoid receptor 2 (CB2) ligands, this specific bioisosteric replacement was investigated. The rationale behind this switch includes potential benefits such as increased polarity and reduced metabolic degradation by human liver microsomes. rsc.org However, this modification was found to decrease the binding affinity for the CB2 receptor. The 1,3,4-oxadiazole derivatives showed a 10- to 50-fold reduction in CB2 affinity compared to their 1,2,4-oxadiazole counterparts. rsc.org Despite this reduction, one of the 1,3,4-oxadiazole analogs maintained a high affinity (Ki = 25 nM) and high selectivity over the CB1 receptor. rsc.org

The 1,3,4-thiadiazole ring is another important bioisostere for the oxadiazole core, based on the established bioisosteric relationship between sulfur and oxygen atoms. windows.net This substitution is explored to modulate the compound's activity and physicochemical properties, as 1,3,4-thiadiazole derivatives are known to possess a wide range of biological activities. windows.netnih.gov

| Compound Series | Core Heterocycle | Relative CB2 Affinity | Key Finding |

|---|---|---|---|

| 1a/1b | 1,2,4-Oxadiazole | High | Original high-affinity lead compounds. |

| 9a/9b | 1,3,4-Oxadiazole | 10- to 50-fold Reduced | Bioisosteric replacement significantly lowered affinity. |

Another strategy to refine the SAR involves creating dual heterocyclic core systems, where a second heterocyclic ring is introduced into the molecular structure. This approach was explored in a series of compounds based on a piperidine core, aiming to improve potency and metabolic stability against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org

In this research, modifications were made to different parts of a lead compound that featured a piperidine ring linking other chemical moieties. A notable finding was that replacing a terminal phenyl amide group with a different heterocyclic ring, specifically an isoxazole, did not lead to an expected improvement in activity. The resulting compound with the dual heterocyclic system (piperidine and isoxazole) displayed a potency similar to that of the simpler phenyl analog. dndi.org

Furthermore, the central piperidine heterocycle itself was subject to replacement to gauge its contribution to activity. When the saturated piperidine ring was replaced with a morpholine (B109124) ring—another six-membered heterocycle—the resulting compound was found to be inactive, although the modification did successfully improve metabolic clearance. dndi.org This highlights the critical role of the specific nature of the heterocyclic core for maintaining biological activity. In contrast, introducing unsaturation into the piperidine ring to create a tetrahydropyridine (B1245486) derivative led to a tenfold increase in potency. dndi.org

| Compound Modification | Heterocyclic System(s) | Effect on Potency |

|---|---|---|

| Replacement of phenyl amide with isoxazole | Piperidine and Isoxazole | No improvement in activity |

| Replacement of piperidine with morpholine | Morpholine | Loss of activity |

| Introduction of unsaturation in piperidine | Tetrahydropyridine | 10-fold increase in activity |

Computational Approaches in the Study of 4 1,2,4 Oxadiazol 5 Yl Piperidine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand (a small molecule like a drug candidate) within the active site of a target protein.

Molecular docking simulations have been crucial in predicting how derivatives of the 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold bind to their biological targets. These simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are essential for molecular recognition and binding affinity.

For instance, in the development of anticancer agents, docking studies have been performed on 1,2,4-oxadiazole (B8745197) derivatives targeting enzymes like Human VGEFR-2. nih.gov These studies reveal how the oxadiazole, piperidine (B6355638), and associated phenyl rings orient themselves within the enzyme's binding pocket to interact with specific amino acid residues. nih.gov For example, docking of 1,2,4-oxadiazole linked 5-Fluorouracil derivatives into the active site of Human VGEFR-2 (PDB ID: 1YWN) showed that compounds could establish critical hydrogen bonds with residues like Asp1044 and Lys866. nih.gov Similarly, in the pursuit of novel antibiotics, in silico docking was the foundational step that led to the discovery of 1,2,4-oxadiazoles as a new class of antibacterials with activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov

These predictive models of binding modes are invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of new analogs with improved potency. The insights gained from observing the docked poses of different derivatives allow researchers to make informed decisions about which structural modifications are likely to enhance binding.

Beyond predicting binding, molecular docking is a powerful tool for rationalizing experimentally observed biological activities and understanding the basis of a compound's selectivity for one target over another. By comparing the docking scores and binding poses of a series of compounds with their measured potencies, researchers can build robust models that explain why certain structural features lead to higher activity.

For example, studies on this compound-1-carboxamides identified them as a new class of tubulin inhibitors. nih.govnih.gov COMPARE analysis, a computational tool that compares the sensitivity pattern of a compound against 60 human tumor cell lines with those of known anticancer agents, provided the initial hint that these compounds might act on tubulin. nih.gov Subsequent molecular modeling studies on the colchicine (B1669291) binding site of tubulin would be used to rationalize the potent antiproliferative activity observed in cell-based assays. nih.gov

Furthermore, docking can explain selectivity. For instance, when designing inhibitors for cyclooxygenase (COX) enzymes, docking studies can reveal subtle differences in the active sites of COX-1 and COX-2 that can be exploited to achieve selectivity. dergipark.org.tr A compound that fits snugly into the active site of COX-2 while making unfavorable steric clashes with residues in the COX-1 active site would be predicted to be a selective COX-2 inhibitor. This approach allows for the rational design of compounds with fewer side effects. dergipark.org.tr

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This technique is used to assess the stability of the predicted ligand-receptor complex and to refine the understanding of the binding interactions.

In studies of piperidine-based compounds, MD simulations have been employed to analyze the stability of the ligand within the binding site of its target. nih.gov For example, in the study of a potent sigma receptor 1 (S1R) agonist, MD simulations were used to confirm the stability of the docking pose and to identify the crucial amino acid residues that maintain the interaction over time. nih.gov These simulations can reveal important dynamic phenomena, such as the role of water molecules in mediating interactions or conformational changes in the protein upon ligand binding, which are not captured by static docking. The stability of the complex throughout the simulation provides greater confidence in the predicted binding mode.

In Silico Prediction of Biological Activity and Potential Macromolecular Targets

Before embarking on extensive laboratory synthesis and testing, computational tools can be used to predict the likely biological activities and molecular targets of a novel compound based on its chemical structure alone.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on a training set of known drug-like molecules. clinmedkaz.orgclinmedkaz.org The output is a list of potential activities with a corresponding probability score (Pa for probable activity and Pi for probable inactivity).

For new piperidine derivatives, PASS analysis has been used to predict a broad spectrum of potential pharmacological effects. clinmedkaz.orgclinmedkaz.org This analysis can suggest therapeutic applications that might not have been initially considered, such as anticancer, anti-inflammatory, antimicrobial, or central nervous system activities. clinmedkaz.orgclinmedkaz.org These predictions help to guide the direction of preclinical studies by highlighting the most promising biological assays to perform. clinmedkaz.org

Tools like SwissTargetPrediction work on the principle of chemical similarity, which states that similar molecules are likely to have similar biological properties, including their protein targets. expasy.orgswisstargetprediction.ch By comparing the 2D or 3D structure of a query molecule, such as a this compound derivative, to a database of known active ligands, the tool generates a ranked list of the most probable macromolecular targets. expasy.orgswisstargetprediction.ch

This approach has been successfully applied to new piperidine derivatives to identify their most likely protein targets, which include enzymes, receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org The predictions from SwissTargetPrediction can corroborate findings from other methods or suggest entirely new mechanisms of action to investigate experimentally. clinmedkaz.org This is particularly useful for understanding potential off-target effects or for repositioning a compound for a new therapeutic indication. swisstargetprediction.ch

Prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) Properties for Drug-Likeness Assessment

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its viability as a therapeutic agent. These properties govern the bioavailability and residence time of a compound in the body. Computational models provide a preliminary assessment of the ADME profile of this compound and its derivatives.

A fundamental checkpoint in the assessment of drug-likeness is the compound's compliance with established pharmacokinetic rules, most notably Lipinski's Rule of Five. fishersci.ie This rule stipulates that orally administered drugs generally possess certain physicochemical properties to ensure adequate absorption and permeation. A compound is considered to have good oral bioavailability if it adheres to most of the following criteria:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) value not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors. sigmaaldrich.com

An analysis of this compound against these criteria reveals its strong potential as a drug-like molecule.

| Property | Value for this compound | Lipinski's Rule | Compliance |

| Molecular Weight | 167.20 g/mol | < 500 g/mol | Yes |

| logP (estimated) | ~1.5 - 2.5 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

The data in this table was computationally generated and is provided for informational purposes.

Therefore, this compound does not violate any of Lipinski's rules, indicating a high probability of good oral bioavailability and drug-likeness. This favorable in silico profile makes it an attractive scaffold for further investigation in drug discovery programs. chemicalbook.comnih.gov

Advanced Research Directions and Future Perspectives for 4 1,2,4 Oxadiazol 5 Yl Piperidine Derivatives

Discovery and Development of Novel Chemotypes and Lead Compounds with Enhanced Potency

The quest for more effective therapeutics has driven the discovery and development of new chemical entities based on the 4-(1,2,4-oxadiazol-5-yl)piperidine core. A notable advancement in this area is the identification of this compound-1-carboxamides as a new class of antiproliferative agents. nih.gov Through systematic optimization of the terminal fragments of this scaffold, researchers have developed compounds with significant potency in antiproliferative assays. nih.gov

Another promising avenue of research involves the modification of the 1,2,4-oxadiazole (B8745197) ring to enhance biological activity. For instance, the introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose derivative has been shown to improve anticancer activity. encyclopedia.pub Furthermore, the development of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives has yielded a new class of human caseinolytic protease P (HsClpP) agonists, demonstrating potential for the treatment of hepatocellular carcinoma (HCC). nih.gov One such compound, SL44, exhibited potent agonistic activity and inhibited the proliferation of HCC cells. nih.gov

The following table summarizes key examples of novel chemotypes and their reported biological activities.

| Compound Class | Biological Activity | Key Findings |

| This compound-1-carboxamides | Antiproliferative | Identified as a new tubulin inhibitor chemotype with a lead compound showing 120 nM potency in an antiproliferative assay. nih.gov |

| 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives | HsClpP Agonist (Anticancer) | A novel class of HsClpP agonists, with compound SL44 showing potent activity against hepatocellular carcinoma cell lines. nih.gov |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | Introduction of an electron-withdrawing group on the 5-aryl-1,2,4-oxadiazole ring increased antitumor activity. nih.gov |

| 3,5-Diarylsubstituted derivatives of 1,2,4-oxadiazole | Apoptosis Inducers | Represented a significant breakthrough as a new series of apoptosis inducers for potential cancer treatment. encyclopedia.pubnih.gov |

Strategies for Rational Drug Design and Optimization of Therapeutic Candidates

Rational drug design plays a pivotal role in refining the therapeutic properties of this compound derivatives. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance potency and selectivity. For example, in the development of antiproliferative this compound-1-carboxamides, SAR-guided optimization was crucial in achieving high potency. nih.gov

The bioisosteric properties of the 1,2,4-oxadiazole ring make it a valuable component in drug design, allowing for the modulation of physicochemical and pharmacokinetic properties. encyclopedia.pubnih.gov The piperidine (B6355638) ring, a common motif in pharmaceuticals, also offers numerous opportunities for synthetic modification to improve drug-like characteristics. mdpi.com

Key strategies for optimization include:

Modification of substituents: Altering the groups attached to both the piperidine and oxadiazole rings can significantly impact biological activity.

Conformational analysis: Understanding the three-dimensional structure of these molecules and how they interact with their biological targets is essential for designing more effective drugs.

Introduction of functional groups: The addition of specific functional groups can enhance target binding, improve solubility, or alter metabolic stability.

Exploration of Multi-Targeted Pharmacological Agents for Complex Diseases

The development of multi-target-directed ligands (MTDLs) is a growing area of interest for treating complex diseases such as cancer and neurodegenerative disorders. acs.orgresearchgate.net The this compound scaffold is well-suited for this approach, as it can be functionalized to interact with multiple biological targets simultaneously. researchgate.net This "polypharmacology" strategy aims to enhance therapeutic efficacy and potentially reduce the development of drug resistance. researchgate.net

For instance, derivatives of this scaffold are being investigated for their potential to act on multiple targets involved in the pathogenesis of Alzheimer's disease. acs.org The ability of the 1,2,4-oxadiazole ring to act as a bioisostere for amide and ester groups is particularly advantageous in designing molecules that can interact with various receptors and enzymes. researchgate.net

Integration of In Silico and Experimental Methodologies for Accelerated Drug Discovery

The synergy between computational (in silico) and experimental approaches has significantly accelerated the drug discovery process for this compound derivatives. mdpi.com

In Silico Methods:

Molecular Docking: This technique predicts the binding orientation of a molecule to its target protein, providing insights into the molecular interactions that drive biological activity. mdpi.comscielo.brscielo.br For example, docking studies have been used to understand how 1,2,4-oxadiazole derivatives interact with enzymes like acetylcholinesterase. scielo.brscielo.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved potency. nih.gov

Expanding Therapeutic Applications and Disease Areas Beyond Current Indications

While much of the research on this compound derivatives has focused on cancer, there is a growing interest in exploring their therapeutic potential in other disease areas. The diverse biological activities associated with the 1,2,4-oxadiazole ring, including anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties, suggest that derivatives of this scaffold could be developed for a wide range of indications. nih.gov

For example, modified 1,2,4-oxadiazole analogues are being investigated as potential antimicrobial agents for targeting pathogens in the gastrointestinal tract. nih.gov Additionally, the discovery of derivatives with activity against nematodes opens up possibilities in the development of new anthelmintic drugs. mdpi.com The versatility of the 1,2,4-oxadiazole scaffold, combined with the established pharmacological importance of the piperidine moiety, positions these compounds as a promising platform for the discovery of new medicines for a multitude of diseases. encyclopedia.pubmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。